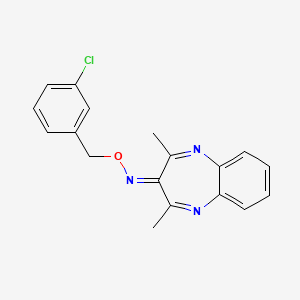![molecular formula C19H21NO B5338070 3-[(2,5-dimethylphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5338070.png)
3-[(2,5-dimethylphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2,5-dimethylphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one, also known as DMBA, is a synthetic compound that has been widely used in scientific research. DMBA is a member of the β-carboline family of compounds, which have been found to have various biological activities.
Mecanismo De Acción
3-[(2,5-dimethylphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one is believed to act as a DNA-damaging agent, causing mutations in the DNA of cells. It has been shown to bind covalently to DNA, leading to the formation of DNA adducts. These adducts can cause mutations in the DNA sequence, which can lead to the development of cancer.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS). This compound has also been shown to induce apoptosis, or programmed cell death, in some cell types. In addition, this compound has been shown to alter the expression of genes involved in cell proliferation, DNA repair, and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[(2,5-dimethylphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one in laboratory experiments is its ability to induce tumors in animals, making it a useful tool for studying the mechanisms of carcinogenesis. However, this compound has some limitations as well. It is a potent carcinogen, and exposure to this compound can be hazardous to laboratory personnel. In addition, the use of this compound in laboratory animals raises ethical concerns.
Direcciones Futuras
There are many future directions for research involving 3-[(2,5-dimethylphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one. One area of research is the development of new animal models for studying breast cancer. Another area of research is the identification of new targets for cancer therapy based on the mechanisms of action of this compound. In addition, there is interest in developing new methods for detecting this compound-induced DNA adducts, which could be used as biomarkers for cancer risk. Finally, there is interest in developing safer and more effective methods for studying the mechanisms of carcinogenesis, which could help to reduce the use of this compound in laboratory animals.
Métodos De Síntesis
3-[(2,5-dimethylphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one can be synthesized by a multistep process starting from 4-methylacetophenone and 2,5-dimethylaniline. The synthesis involves the formation of an imine intermediate, followed by cyclization and reduction to yield this compound. The purity of this compound can be increased by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
3-[(2,5-dimethylphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one has been used in a variety of scientific research studies. It has been shown to induce tumors in laboratory animals, making it a useful tool for studying the mechanisms of carcinogenesis. This compound has also been used to induce mammary tumors in rats, which has led to the development of animal models for studying breast cancer.
Propiedades
IUPAC Name |
(E)-3-(2,5-dimethylanilino)-1-(4-methylphenyl)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-13-6-9-17(10-7-13)19(21)12-16(4)20-18-11-14(2)5-8-15(18)3/h5-12,20H,1-4H3/b16-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVIXSUFPETVFKE-FOWTUZBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=C(C)NC2=C(C=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C(\C)/NC2=C(C=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine](/img/structure/B5337990.png)
![6-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5338002.png)
![5-[(3-fluorophenoxy)methyl]-N-methyl-N-[1-(1,3-thiazol-5-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5338003.png)
![ethyl 1-[4-(3-methoxyphenoxy)butyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5338011.png)
![1-methyl-1'-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5338019.png)
![1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-methyl-1,4-diazepane](/img/structure/B5338020.png)


![5-(3,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5338033.png)


![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-chloro-7-methoxy-3-quinolinyl)acrylonitrile](/img/structure/B5338067.png)
![7-(2-isopropoxypropanoyl)-N,N-dimethyl-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5338069.png)
![1-[4-(difluoromethoxy)phenyl]-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5338075.png)
